[(1E,3E)-hepta-1,3-dienyl]boronic Acid
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Overview
Description
[(1E,3E)-hepta-1,3-dienyl]boronic acid is an organic compound with the molecular formula C7H13BO2. It is a boronic acid derivative characterized by the presence of a hepta-1,3-dienyl group attached to the boron atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-hepta-1,3-dienyl]boronic acid typically involves the borylation of hepta-1,3-diene. One common method is the Miyaura borylation reaction, which involves the coupling of hepta-1,3-diene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves continuous flow processes to handle large-scale reactions efficiently. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[(1E,3E)-hepta-1,3-dienyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical reagents in Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Scientific Research Applications
[(1E,3E)-hepta-1,3-dienyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1E,3E)-hepta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound can interact with molecular targets through its boronic acid group, which can form complexes with hydroxyl groups on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but differs in its aromatic structure.
Methylboronic acid: A simpler boronic acid with a single methyl group attached to the boron atom.
Vinylboronic acid: Contains a vinyl group attached to the boron atom, making it useful in different types of polymerization reactions.
Uniqueness
[(1E,3E)-hepta-1,3-dienyl]boronic acid is unique due to its conjugated diene structure, which imparts distinct reactivity and stability compared to other boronic acids. This structure allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
220092-60-4 |
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Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
[(1E,3E)-hepta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-2-3-4-5-6-7-8(9)10/h4-7,9-10H,2-3H2,1H3/b5-4+,7-6+ |
InChI Key |
RAELEJPKRSRLHL-YTXTXJHMSA-N |
Isomeric SMILES |
B(/C=C/C=C/CCC)(O)O |
Canonical SMILES |
B(C=CC=CCCC)(O)O |
Origin of Product |
United States |
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